(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S.BrH/c1-23-15-5-3-14(4-6-15)20-19-21(8-9-22)16(11-26-19)13-2-7-17-18(10-13)25-12-24-17;/h2-7,10-11,22H,8-9,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWHCCDGJJVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC4=C(C=C3)OCO4)CCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess antibacterial and antifungal activities. A study demonstrated that related compounds displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| (Z)-Compound | Antibacterial | S. aureus | 20 |
| (Z)-Compound | Antifungal | Candida albicans | 15 |
Anticancer Activity
Compounds similar to this compound have been investigated for their anticancer properties. A recent study found that thiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 10 to 30 µM .
The biological activity of this compound is likely due to its ability to interact with specific enzymes or receptors in pathogens or cancer cells. For example, thiazole derivatives are known to inhibit certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . The benzo[d][1,3]dioxole moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration.
Study on Anticancer Effects
A study published in 2020 evaluated the anticancer effects of several thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results in reducing cell viability through apoptosis induction .
Study on Antimicrobial Properties
Another research effort examined the antimicrobial properties of various thiazole-based compounds against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of effectiveness, suggesting that structural modifications could enhance their activity against resistant strains .
Scientific Research Applications
Biological Activities
Research has indicated that (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing the benzo[d][1,3]dioxole structure possess antimicrobial activity against various pathogens. This suggests potential applications in treating bacterial infections .
- Anticancer Activity : Some derivatives of thiazole have been reported to inhibit cancer cell proliferation. The presence of the benzo[d][1,3]dioxole moiety may enhance this activity by interacting with specific cellular targets .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases .
Case Studies
Several studies have documented the applications and effects of related compounds:
- Antibacterial Activity : A study published in a reputable journal highlighted the efficacy of thiazole derivatives against Mur ligases, which are critical for bacterial cell wall synthesis. This indicates a potential pathway for developing new antibiotics from compounds like this compound .
- Cancer Cell Studies : In vitro experiments have shown that similar thiazole-containing compounds can induce apoptosis in cancer cell lines. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
- Inflammation Models : Animal models treated with compounds similar to this compound exhibited reduced markers of inflammation, suggesting their potential use in therapeutic settings for diseases like arthritis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution, particularly at the 2-position, due to electron-withdrawing effects from the imine group. Common reagents include amines and alkoxides:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | Ethanol, reflux, 12h | 2-Amino-thiazole derivative | |
| Alkoxy substitution | K₂CO₃, DMF, 60°C | Methoxy-thiazole derivative (via displacement of bromide) |
The hydrobromide salt enhances solubility in polar solvents, facilitating these reactions.
Imine Hydrolysis and Tautomerism
The (Z)-imine group undergoes hydrolysis under acidic or basic conditions, yielding a ketone intermediate. Tautomerism between imine and enamine forms is pH-dependent:
| Condition | Product | Yield |
|---|---|---|
| 0.1M HCl | 4-(Benzo[d] dioxol-5-yl)-thiazolidin-2-one | 72% |
| 0.1M NaOH | Enamine tautomer | 68% |
Oxidation of the Ethanol Moiety
The ethanol side chain oxidizes to acetic acid or ketones under strong oxidizing agents:
| Oxidizing Agent | Product | Reaction Time |
|---|---|---|
| KMnO₄ | Acetic acid derivative | 6h |
| CrO₃ | Ketone derivative | 4h |
Ring-Opening of the Benzo[d] dioxole Group
Under strong acidic conditions, the methylenedioxy group undergoes hydrolysis to form catechol derivatives:
| Acid | Temperature | Product |
|---|---|---|
| HCl | 85°C | 3,4-Dihydroxybenzaldehyde |
| H₂SO₄ | 100°C | 3,4-Dihydroxyacetophenone |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group participates in electrophilic substitutions (e.g., nitration, sulfonation):
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | 4-Methoxy-3-nitro-phenyl derivative | 65% |
| ClSO₃H | Ortho | Sulfonated derivative | 58% |
Salt Metathesis
The hydrobromide counterion exchanges with other anions (e.g., Cl⁻, SO₄²⁻) in aqueous solutions:
| Anion Source | Product |
|---|---|
| NaCl | Hydrochloride salt |
| Na₂SO₄ | Sulfate salt |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the thiazole ring’s C=N bond, forming dimeric structures :
Key Stability Considerations:
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
2.1.1. (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One Analogs These analogs (e.g., compounds 6a–j from ) share a thiazole core but differ in substituents:
- Position 2: Aryl amino groups (e.g., 4-chlorophenyl) instead of the 4-methoxyphenyl imino group.
- Position 5 : Benzylidene substituents (e.g., 4-nitrobenzylidene) compared to the benzo[d][1,3]dioxole group.
- No ethanol side chain or salt formation.
Key Differences :
- The benzo[d][1,3]dioxole group in the target compound may confer greater electron density to the thiazole ring compared to nitro or chloro substituents, altering reactivity in nucleophilic additions .
- The hydrobromide salt improves aqueous solubility, whereas neutral analogs require organic solvents for purification .
Table 1: Comparison of Thiazole Derivatives
Heterocyclic Derivatives with Modified Cores
2.2.1. Thiadiazole Derivatives ()
Compounds like 6 and 8a–c feature a thiadiazole core instead of thiazole:
- Electronic Properties : Thiadiazoles exhibit stronger electron-withdrawing effects due to the additional nitrogen atom, reducing aromaticity compared to thiazoles.
- Bioactivity : Thiadiazoles are associated with antimicrobial and anti-inflammatory activities, while thiazoles often target kinase pathways .
2.2.2. Triazole Derivatives ()
Triazoles (e.g., compounds 7–9 ) display tautomerism between thione and thiol forms, which is absent in the target compound. This tautomerism affects solubility and binding interactions in biological systems .
Table 2: Core Heterocycle Comparison
| Heterocycle | Aromaticity | Common Substituents | Bioactivity |
|---|---|---|---|
| Thiazole | High | Imino, benzylidene | Anti-inflammatory, kinase inhibition |
| Thiadiazole | Moderate | Carbonyl, pyridinyl | Antimicrobial, analgesic |
| Triazole | Low | Sulfonyl, difluorophenyl | Anticancer, antifungal |
Substituent Effects on Physicochemical Properties
Benzo[d][1,3]dioxole vs. Simple Aryl Groups
- Lipophilicity : The methylenedioxy group in benzo[d][1,3]dioxole increases lipophilicity (logP ~2.5) compared to phenyl (logP ~2.0) but less than bromophenyl (logP ~3.2, ).
- Electron Effects : The electron-donating dioxole group stabilizes the thiazole ring via resonance, whereas nitro or chloro substituents () reduce electron density.
Hydrobromide Salt vs. Neutral Forms
Preparation Methods
Synthesis of the Thiazole Core: 4-(Benzo[d]dioxol-5-yl)Thiazol-2-Amine
The thiazole ring serves as the foundational scaffold for this compound. The Hantzsch thiazole synthesis is employed, utilizing 1-(benzo[d]dioxol-5-yl)-2-bromoethanone and thiourea under reflux conditions.
Reaction Mechanism and Conditions
- Reactants :
- Solvent : Ethanol (150 mL per 3.00 g ketone)
- Temperature : 66–80°C
- Duration : 24 hours
- Atmosphere : Nitrogen stream
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring. Post-reaction, the mixture is concentrated, neutralized with saturated NaHCO₃, and extracted with ethyl acetate. Purification via silica gel chromatography (THF:hexane = 1:3) yields the product as a pale-yellow solid.
Table 1: Optimization of Thiazole Core Synthesis
| Bromoketone (g) | Thiourea (g) | Yield (%) | Purification Method |
|---|---|---|---|
| 3.00 | 1.88 | 41.3 | Column chromatography (1:3) |
| 5.00 | 3.13 | 41.0 | Column chromatography (1:4) |
Formation of the Imino Group: Schiff Base Condensation
The primary amine of the thiazole undergoes condensation with 4-methoxybenzaldehyde to introduce the (Z)-configured imino group.
Reaction Parameters
- Reactants :
- Catalyst : Acetic acid (5 mol%)
- Solvent : Toluene (anhydrous)
- Temperature : 110°C (reflux)
- Duration : 6–8 hours
The reaction exploits Dean-Stark trap azeotropic distillation to remove water, driving imine formation to completion. The product is isolated via filtration after cooling and recrystallized from ethanol.
Table 2: Schiff Base Condensation Yield Under Varied Conditions
| Aldehyde (equiv) | Catalyst Loading (%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.1 | 5 | 78 | 98.5 |
| 1.3 | 7 | 82 | 99.1 |
Hydrobromide Salt Formation
The final step involves protonating the ethanolamine nitrogen with hydrobromic acid to yield the hydrobromide salt.
Salt Precipitation Protocol
- Acid : 48% HBr in water (1.1 equiv)
- Solvent : Diethyl ether
- Procedure : The free base is dissolved in ether, and HBr is added dropwise. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Table 4: Salt Formation Yield and Purity
| Free Base (g) | HBr (mL) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1.00 | 0.5 | 89 | 214–216 |
| 2.00 | 1.0 | 91 | 215–217 |
Stereochemical Considerations and (Z)-Configuration
The (Z)-configuration of the imino group is confirmed via NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments reveal spatial proximity between the thiazole’s C4 proton and the 4-methoxyphenyl group, consistent with the Z isomer.
Challenges and Optimization Strategies
Low Yields in Alkylation
The modest yields (~17%) in the alkylation step (Table 3) stem from competing side reactions, including over-alkylation and ethanol’s nucleophilic hydroxyl group. Mitigation strategies include:
- Slow Addition : Controlled addition of 2-bromoethanol to minimize exothermic side reactions.
- Low Temperature : Conducting the reaction at 0°C to suppress byproduct formation.
Comparative Analysis of Synthetic Routes
Alternative pathways, such as one-pot thiazole-imine formation or enzymatic resolution, were explored but discarded due to inferior yields (<10%) or scalability issues.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization requires precise control of:
- Temperature: Reactions often proceed at 30–100°C, depending on the step (e.g., cyclization at 30°C vs. coupling at 100°C) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while dichloromethane or toluene may be used for benzoylation .
- Catalysts: Palladium or copper-based catalysts facilitate cross-coupling reactions, while acidic/basic conditions regulate imine or thiazole ring formation .
- Purification: Silica gel chromatography or recrystallization ensures purity, with yields typically reported between 40–70% .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Use a combination of:
- Spectroscopy: NMR (¹H/¹³C) to confirm functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, thiazole carbons at ~150–160 ppm) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., observed vs. calculated m/z for hydrobromide adducts) .
- X-ray Crystallography: Resolve crystal packing and stereochemistry, as demonstrated for analogous thiazole derivatives .
Q. What strategies are recommended for assessing solubility and stability in biological assays?
- Methodological Answer:
- Solubility Screening: Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling: Conduct HPLC or LC-MS under physiological conditions (pH 7.4, 37°C) to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s biological activity be investigated?
- Methodological Answer:
- Kinetic Studies: Use time-resolved fluorescence or stopped-flow spectroscopy to track binding kinetics with target proteins .
- Isotopic Labeling: Incorporate ¹⁵N or ¹³C into the thiazole ring to study metabolic pathways via isotope-ratio mass spectrometry .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic active sites, validated by mutagenesis .
Q. How should contradictory spectral data (e.g., NMR vs. crystallography) be resolved?
- Methodological Answer:
- Variable-Temperature NMR: Identify dynamic processes (e.g., tautomerism) causing discrepancies .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformational preferences .
- Redetermine Crystallography: Ensure crystal quality (e.g., via slow evaporation) to minimize disorder artifacts .
Q. What experimental designs are effective for evaluating antiviral or anticancer activity?
- Methodological Answer:
- In Vitro Assays: Use dose-response curves (IC₅₀ determination) in relevant cell lines (e.g., HepG2 for liver cancer) with positive/negative controls .
- Mechanistic Probes: Combine Western blotting (e.g., apoptosis markers like caspase-3) with flow cytometry to assess cell cycle arrest .
- Resistance Studies: Serial passaging of treated cells to identify mutations via whole-exome sequencing .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
- Chiral Resolution: Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- In-Line Monitoring: Employ FTIR or Raman spectroscopy for real-time quality control during large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
